(Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
説明
This compound is a methanone derivative featuring a tetrahydrofuran-3-yl group linked to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The tetrahydrofuran ring may enhance solubility and metabolic stability compared to purely aromatic systems .
特性
IUPAC Name |
oxolan-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c15-14(16,17)11-7-12(19-9-18-11)20-2-4-21(5-3-20)13(22)10-1-6-23-8-10/h7,9-10H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWDOCXGGPTZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Related compounds have been found to target neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mode of Action
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway
Biochemical Pathways
Related compounds have been found to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway. These pathways play crucial roles in cell survival and inflammation, suggesting that this compound may have significant downstream effects on these processes.
生物活性
The compound (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a novel heterocyclic compound that combines a tetrahydrofuran moiety with a piperazine derivative substituted by a trifluoromethyl pyrimidine. This structural configuration suggests potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves the coupling of tetrahydrofuran derivatives with piperazine and pyrimidine components. The synthetic pathway often employs standard organic reactions such as amide coupling and nucleophilic substitutions to achieve the desired structure.
Antiviral Activity
Research indicates that compounds with similar structures have been evaluated for their antiviral properties, particularly against HIV and other viruses. However, studies have shown that many related tetrahydrofuran derivatives exhibit limited antiviral activity. For instance, a series of nucleoside analogues derived from tetrahydrofuran were assessed for their ability to inhibit HIV replication in CD4+ T lymphocytes but showed no significant activity at subtoxic concentrations due to potential metabolic conversion issues .
Anticancer Activity
In contrast to their antiviral properties, several tetrahydrofuran-based compounds have demonstrated promising anticancer activities. For example, compounds structurally related to (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone have shown cytostatic effects against various cancer cell lines, including leukemia and prostate carcinoma cells. Specific derivatives were able to inhibit cell transformation induced by Moloney murine sarcoma virus, indicating potential as anticancer agents .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA/RNA Polymerases : Similar compounds have been suggested to interact with viral polymerases, although specific interactions for the compound require further elucidation.
- Induction of Apoptosis : Some studies indicate that certain tetrahydrofuran derivatives may induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that specific tetrahydrofuran derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating significant cytotoxicity .
- Antimicrobial Activity : Certain tetrahydrofuran-based compounds have been tested for antimicrobial activity, showing effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50/MIC Values | Notes |
|---|---|---|---|
| Antiviral | HIV | Not significant | Lack of metabolic conversion noted |
| Anticancer | Leukemia cell lines | 13 µM | Preferential cytostatic activity |
| Antimicrobial | Gram-positive bacteria | 0.25 - 1 μg/mL | Effective against multiple strains |
類似化合物との比較
Structural Analogues in Patent Literature
Example 28 (Patent EP Correction) :
- Compound : N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Key Differences :
- Replaces the tetrahydrofuran-3-yl group with a cyclopentyl-isopropyl moiety.
- Contains an additional 3-methyltetrahydro-2H-pyran-4-amine substituent.
Example 52 (Patent Publication) :
- Compound: N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide
- Key Differences :
- Integrates a sulfonamide group and a trifluoroacetamido side chain.
- The tetrahydrofuran-3-yl is retained but embedded in a more complex scaffold.
- Impact : The sulfonamide group may enhance binding to hydrophobic enzyme pockets, but the increased molecular weight (≈600 g/mol) could limit bioavailability.
Piperazine-Based Methanones in Medicinal Chemistry
Compound w3 (RSC Medicinal Chemistry ESI) :
- Compound: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
- Key Differences :
- Substitutes the trifluoromethylpyrimidine with a 5-chloropyrimidine-triazole hybrid.
- Uses a 4-methylpiperazine instead of an unsubstituted piperazine.
Data Table: Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
